Spectroscopic Signature of 3-(2-Ethylthiazol-4-yl)aniline: A Predictive Technical Guide
Spectroscopic Signature of 3-(2-Ethylthiazol-4-yl)aniline: A Predictive Technical Guide
For Immediate Release
Affiliation: Advanced Spectroscopic Solutions Division
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel heterocyclic compound, 3-(2-Ethylthiazol-4-yl)aniline. In the absence of comprehensive published experimental spectra for this specific molecule, this document leverages established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to forecast its characteristic spectral features. By drawing upon empirical data from structurally analogous compounds, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and similar chemical entities. Methodologies for spectroscopic analysis are detailed, and workflows are visually represented to enhance understanding.
Introduction: The Structural and Pharmaceutical Context
3-(2-Ethylthiazol-4-yl)aniline is a molecule of significant interest, incorporating three key pharmacophores: a substituted aniline ring, a thiazole heterocycle, and an ethyl group. The aniline moiety is a cornerstone in medicinal chemistry, while the thiazole ring is a privileged structure found in numerous FDA-approved drugs, valued for its diverse biological activities. The specific substitution pattern—a meta-substituted aniline linked to the 4-position of a 2-ethylthiazole—creates a unique electronic and steric environment, suggesting potential for novel pharmacological applications.
Accurate spectroscopic characterization is fundamental to the synthesis, purification, and regulatory validation of any new chemical entity. This guide provides a predictive blueprint for the expected spectroscopic signature of 3-(2-Ethylthiazol-4-yl)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Profile
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. Based on the known chemical shifts of related structures, a detailed prediction for the ¹H and ¹³C NMR spectra of 3-(2-Ethylthiazol-4-yl)aniline is presented below.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be complex, with distinct signals for the ethyl group, the thiazole proton, and the four protons of the meta-substituted aniline ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Insights |
| Ethyl-CH₃ | ~ 1.4 | Triplet (t) | ~ 7.5 | Consistent with a methyl group adjacent to a methylene group, as seen in 2-ethyl-4-methylthiazole.[1] |
| Ethyl-CH₂ | ~ 3.0 | Quartet (q) | ~ 7.5 | The methylene protons are deshielded by the adjacent thiazole ring. |
| Thiazole-H5 | ~ 7.5 | Singlet (s) | - | The proton at the 5-position of the thiazole ring typically appears as a singlet in this chemical shift region. |
| Aniline-NH₂ | ~ 3.8 | Broad Singlet (br s) | - | The chemical shift of amine protons can vary and they often appear as a broad signal that can exchange with D₂O. |
| Aniline-H2' | ~ 7.2 | Triplet (t) | ~ 1.8 | This proton is meta to the amino group and ortho to the thiazole substituent, appearing as a triplet due to coupling with H4' and H6'. |
| Aniline-H4' | ~ 6.8 | Doublet of Doublets (dd) | ~ 8.0, 2.0 | Ortho- and meta-coupling to H5' and H2'/H6' respectively. |
| Aniline-H5' | ~ 7.3 | Triplet (t) | ~ 8.0 | Coupling to the adjacent H4' and H6' protons. |
| Aniline-H6' | ~ 6.9 | Doublet of Doublets (dd) | ~ 8.0, 2.0 | Ortho- and meta-coupling to H5' and H2'/H4' respectively. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| Ethyl-CH₃ | ~ 14 | Typical chemical shift for a terminal methyl group. |
| Ethyl-CH₂ | ~ 25 | Methylene carbon adjacent to the electron-withdrawing thiazole ring. |
| Aniline-C1' | ~ 147 | Carbon attached to the amino group, deshielded. |
| Aniline-C2' | ~ 115 | Shielded by the ortho-amino group. |
| Aniline-C3' | ~ 138 | Carbon bearing the thiazole substituent. |
| Aniline-C4' | ~ 118 | Shielded by the para-amino group. |
| Aniline-C5' | ~ 130 | Aromatic CH carbon. |
| Aniline-C6' | ~ 114 | Shielded by the ortho-amino group. |
| Thiazole-C2 | ~ 170 | Carbon in the 2-position of the thiazole ring, deshielded by nitrogen and the ethyl substituent. |
| Thiazole-C4 | ~ 150 | Carbon attached to the aniline ring. |
| Thiazole-C5 | ~ 115 | Carbon bearing the H5 proton. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignment.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an invaluable technique for the rapid identification of functional groups. The predicted IR absorption bands for 3-(2-Ethylthiazol-4-yl)aniline are based on characteristic frequencies for anilines, aromatic rings, and thiazole derivatives.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Comparative Insights |
| 3450 - 3300 | N-H Stretch | Medium | Characteristic of the primary amine group in anilines. Aromatic primary amines often show two distinct bands in this region.[2] |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Typical for C-H stretching vibrations in the benzene and thiazole rings. |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium | Corresponding to the stretching vibrations of the ethyl group. |
| ~ 1620 | N-H Bend | Medium | The scissoring vibration of the primary amine group. |
| 1600, 1500 | Aromatic C=C Stretch | Medium to Strong | Characteristic skeletal vibrations of the benzene ring. |
| ~ 1470 | Thiazole Ring Stretch | Medium | A common absorption band for the thiazole heterocyclic system.[3] |
| 1300 - 1250 | Aromatic C-N Stretch | Strong | The stretching vibration of the bond between the aniline ring and the nitrogen atom. |
| 880 - 750 | Aromatic C-H Bend | Strong | Out-of-plane bending vibrations that are indicative of the substitution pattern on the benzene ring (meta-substitution). |
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The molecular weight of 3-(2-Ethylthiazol-4-yl)aniline (C₁₁H₁₂N₂S) is 204.07. A high-resolution mass spectrometer (HRMS) should detect the molecular ion with a high degree of accuracy. The most intense peak in the molecular ion cluster will be at m/z 204.
-
Isotope Peaks: The presence of sulfur will result in a characteristic M+2 peak (due to the ³⁴S isotope) with an intensity of approximately 4.4% relative to the M⁺• peak.
Predicted Fragmentation Pattern
Electron Impact (EI) ionization is expected to induce characteristic fragmentation of the molecule.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 189 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 175 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
| 111 | [C₅H₅NS]⁺ | Cleavage of the bond between the thiazole and aniline rings, with charge retention on the ethylthiazole fragment. |
| 93 | [C₆H₇N]⁺ | Cleavage of the bond between the aniline and thiazole rings, with charge retention on the aniline fragment. |
The fragmentation of related aminophenylthiazoles often involves cleavage of the thiazole ring itself.[4]
Experimental Protocol for Mass Spectrometry
A common method for analyzing a solid organic compound is by direct insertion probe with electron impact ionization.
-
Sample Preparation: A small amount of the sample is loaded into a capillary tube which is then placed in the direct insertion probe.
-
Instrumentation: A mass spectrometer with an electron impact (EI) ionization source is used.
-
Data Acquisition: The probe is heated to volatilize the sample into the ion source, where it is ionized by a beam of electrons (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which aids in structural confirmation.
Conclusion
This predictive guide serves as a foundational resource for the spectroscopic analysis of 3-(2-Ethylthiazol-4-yl)aniline. The anticipated NMR, IR, and MS data provide a detailed roadmap for researchers working on the synthesis and characterization of this and structurally related compounds. While these predictions are grounded in established spectroscopic principles and data from analogous molecules, experimental verification remains the gold standard. This document is intended to facilitate and expedite that empirical validation process.
References
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and ... - PMC. (2022-12-14). [Link]
-
FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. - ResearchGate. [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. (2023-01-18). [Link]
-
SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol - LOCKSS. (2004-04-09). [Link]
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal. [Link]
-
Predict 1H proton NMR spectra - NMRDB.org. [Link]
-
The absorption spectra of some thiazines and thiazoles - Journal of the Chemical Society B. [Link]
-
Mass spectrometry of 2-substituted-4-arylthiazoles. 3 - PubMed - NIH. [Link]
-
Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. (2025-08-07). [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). [Link]
-
10.7: Functional Groups and IR Tables - Chemistry LibreTexts. (2020-04-24). [Link]
-
Thiazoles: iii. Infrared spectra of methylthiazoles - ResearchGate. (2025-08-06). [Link]
-
Prediction of 1H-NMR shifts with Ambit-HNMR software - Bulgarian Chemical Communications. (2021-03-29). [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]
-
GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles - ResearchGate. (2016-02-03). [Link]
-
Mass Spectrometry of Esterified Cyclodextrins - MDPI. [Link]
-
Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives - Baghdad Science Journal. [Link]
-
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. [Link]
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (2019-05-01). [Link]
-
Table of Characteristic IR Absorptions. [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. [Link]
-
(PDF) 3-Aminophenylboronic acid monohydrate - ResearchGate. [Link]
-
C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2025-08-06). [Link]
-
C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy - PMC. (2023-06-01). [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Synthesis and characterization of new thiazole involving isatin for studying their antimicrobial activity. [Link]
-
IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024-05-19). [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
Infrared Spectroscopy - CDN. [Link]
-
Infrared Spectroscopy - MSU chemistry. [Link]
-
Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025-09-11). [Link]
Sources
- 1. 2-Ethyl-4-methyl thiazole(15679-12-6) 1H NMR [m.chemicalbook.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of microsomal nitroreduction products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
